3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5-(3,4,5-trimethoxyphenyl)pyridine dihydrochloride
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Description
The compound “3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5-(3,4,5-trimethoxyphenyl)pyridine dihydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocyclic compound, and a piperidine ring, which is a type of non-aromatic heterocyclic compound. The presence of the trimethoxyphenyl group suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would contribute to the rigidity of the molecule, while the trimethoxyphenyl group could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The pyrazole ring, for example, is known to participate in various reactions, including nucleophilic substitutions and electrophilic additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution within the molecule could all influence its properties .Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5-(3,4,5-trimethoxyphenyl)pyridine dihydrochloride' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-piperidinyl)-1H-pyrazole, which is synthesized from 4-piperidinone and hydrazine hydrate. The second intermediate is 3-(3,4,5-trimethoxyphenyl)-5-bromopyridine, which is synthesized from 3,4,5-trimethoxybenzaldehyde and 5-bromopyridine. These two intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the final product.", "Starting Materials": [ "4-piperidinone", "hydrazine hydrate", "3,4,5-trimethoxybenzaldehyde", "5-bromopyridine", "palladium catalyst", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "sodium sulfate" ], "Reaction": [ "Synthesis of 3-(4-piperidinyl)-1H-pyrazole: 4-piperidinone is reacted with hydrazine hydrate in diethyl ether to form 4-(4-piperidinyl)hydrazine. This intermediate is then reacted with sodium hydroxide to form 3-(4-piperidinyl)-1H-pyrazole.", "Synthesis of 3-(3,4,5-trimethoxyphenyl)-5-bromopyridine: 3,4,5-trimethoxybenzaldehyde is reacted with 5-bromopyridine in the presence of a palladium catalyst to form 3-(3,4,5-trimethoxyphenyl)-5-bromopyridine.", "Coupling of intermediates: 3-(4-piperidinyl)-1H-pyrazole and 3-(3,4,5-trimethoxyphenyl)-5-bromopyridine are coupled using a palladium-catalyzed cross-coupling reaction in the presence of hydrochloric acid and sodium sulfate to form the final product, 3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5-(3,4,5-trimethoxyphenyl)pyridine dihydrochloride." ] } | |
CAS No. |
2639423-58-6 |
Molecular Formula |
C22H28Cl2N4O3 |
Molecular Weight |
467.4 |
Purity |
95 |
Origin of Product |
United States |
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